Cas no 95095-84-4 (3-Amino-6-chloropyridine-2-carbonitrile)

3-Amino-6-chloropyridine-2-carbonitrile structure
95095-84-4 structure
Product Name:3-Amino-6-chloropyridine-2-carbonitrile
CAS-Nr.:95095-84-4
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD07780767
CID:803202
Update Time:2025-08-03

3-Amino-6-chloropyridine-2-carbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Amino-6-chloropicolinonitrile
    • 2-Pyridinecarbonitrile,3-amino-6-chloro-
    • 3-Amino-6-chloropyridine-2-carbonitrile
    • 2-cyano-6-chloro-3-pyridinylamine
    • 3-amino-2-cyano-6-chloropyridine
    • 3-AMINO-6-CHLORO-2-CYANOPYRIDINE
    • 3-Amino-6-chloro-2-pyridinecarbonitrile
    • 3-amino-6-chloro-pyridine-2-carbonitrile
    • GGQNLFCQZACXET-UHFFFAOYSA-N
    • 2-PYRIDINECARBONITRILE, 3-AMINO-6-CHLORO-
    • 3-amino-6-chloro2-cyanopyridine
    • SBB051905
    • 6337AC
    • KM3328
    • FCH836110
    • TRA0075711
    • VP14469
    • OR30951
    • AB42553
    • 2-Pyridinecarbonitril
    • 3-Amino-6-chloro-2-pyridinecarbonitrile (ACI)
    • MDL: MFCD07780767
    • Inchi: 1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
    • InChI-Schlüssel: GGQNLFCQZACXET-UHFFFAOYSA-N
    • Lächelt: N#CC1C(N)=CC=C(Cl)N=1

Berechnete Eigenschaften

  • Genaue Masse: 153.00900
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 162
  • Topologische Polaroberfläche: 62.7

Experimentelle Eigenschaften

  • Dichte: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 175-176.5 ºC (ethanol )
  • Siedepunkt: 372.4 ℃ at 760 mmHg
  • Flammpunkt: 179℃
  • Löslichkeit: Leicht löslich (1,5 g/l) (25°C),
  • PSA: 62.70000
  • LogP: 1.77008

3-Amino-6-chloropyridine-2-carbonitrile Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

3-Amino-6-chloropyridine-2-carbonitrile Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852334-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 ≥97%
1g
¥2,367.00 2022-01-11
Matrix Scientific
081305-1g
3-Amino-6-chloropyridine-2-carbonitrile, 97%
95095-84-4 97%
1g
$433.00 2023-09-08
Chemenu
CM172361-5g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 95%
5g
$320 2021-08-05
Chemenu
CM172361-10g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 95%
10g
$533 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A21720-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
1g
¥2139.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A21720-250mg
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
250mg
¥769.0 2023-09-09
Fluorochem
064877-1g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
1g
£132.00 2022-03-01
Fluorochem
064877-5g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
5g
£458.00 2022-03-01
Fluorochem
064877-10g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
10g
£762.00 2022-03-01
Fluorochem
064877-25g
3-Amino-6-chloropyridine-2-carbonitrile
95095-84-4 97%
25g
£1372.00 2022-03-01

3-Amino-6-chloropyridine-2-carbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  overnight, rt
Referenz
4,6-Disubstituted pyrido[3,2-d]pyrimidine compound, its preparation and application in preparation of MNK inhibitor and drug for treating and/or preventing various cancers and/or metabolic diseases
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
Referenz
Pyrido[3,2-d]pyrimidines as immunosuppressive agents, and their preparation, pharmaceutical compositions and use in medical treatment
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
Referenz
Preparation of pyrido(3,2-d)pyrimidines and use as immunosuppressive prodrugs
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ,  Water ;  45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Referenz
Cyclic regimens using cyclic urea and cyclic amide derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium dithionite Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  3 h, 30 °C
Referenz
Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2
Zhao, Xing-Wang; Liu, Dan; Luan, Sheng-Lin; Hu, Guo-Dong; Lv, Jin-Ling; et al, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7807-7815

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  reflux
Referenz
Pyrimidine derivatives, preparation, and therapeutic use
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 30 min, reflux
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Referenz
Preparation of arenotriazine derivatives as tyrosine kinase inhibitors for treatment of cancer
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium dithionite Solvents: Dichloromethane ,  Water ;  overnight, rt
Referenz
Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth
Han, Yu; Zhang, Huimin; Wang, Shuxiang; Li, Bo; Xing, Kun; et al, Journal of Medicinal Chemistry, 2021, 64(18), 13719-13735

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, rt
1.2 Reagents: Sodium dithionite ;  rt; 2 h, rt
Referenz
Preparation of pyrido[3,2-d]pyrimidines for treating hepatitis C infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, reflux
Referenz
Substituted azaquinazolinones as modulators of GHSr-1a for the treatment of type II diabetes and obesity
Hanrahan, Patrick; Bell, James; Bottomley, Gillian; Bradley, Stuart; Clarke, Phillip; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2271-2278

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  45 min, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Referenz
Preparation of cyclic urea and cyclic amide derivatives as agonists and antagonists of the progesterone receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium dithionite Solvents: Water ;  20 °C; 12 h, 60 °C
Referenz
6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  3.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  30 min, neutralized, rt
Referenz
Design and synthesis of substituted pyrido[3,2-d]-1,2,3-triazines as potential Pim-1 inhibitors
Fan, Yin-Bo; Li, Kun; Huang, Min; Cao, Yu; Li, Ying; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1224-1228

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Synthesis and antimalarial properties of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido[3,2-d]pyrimidines
Colbry, Norman L.; Elslager, Edward F.; Werbel, Leslie M., Journal of Heterocyclic Chemistry, 1984, 21(5), 1521-5

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 30 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referenz
Preparation of cyclohexylpyridine derivatives with NK1 receptor antagonistic action and suppressed CYP3A4 inhibitory action, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 10 min, rt → reflux
Referenz
Preparation of (carboxymethyl)piperidine derivatives as NK1 receptor antagonists for treatment and prevention of antitumor agent-induced nausea and vomiting
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Methanol ;  reflux
Referenz
Preparation of pyrrolopyrimidines, furopyrimidines, pyridopyrimidines, and related compounds as inhibitors of dihydrofolate reductase and thymidylate synthase.
, United States, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Pyrazole-containing derivative, pharmaceutically acceptable salt thereof, preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Preparation of pyrido[3,2-d]pyrimidines as immunosuppressive agents
, World Intellectual Property Organization, , ,

3-Amino-6-chloropyridine-2-carbonitrile Raw materials

3-Amino-6-chloropyridine-2-carbonitrile Preparation Products

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